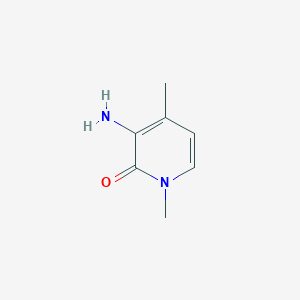

3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one

Description

Properties

IUPAC Name |

3-amino-1,4-dimethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-4-9(2)7(10)6(5)8/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKCQKVQIOJRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376294-37-9 | |

| Record name | 3-amino-1,4-dimethyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of Azlactones with Enamines of Ethyl Acetoacetate

A novel and efficient approach to synthesizing 3-amino-4-arylpyridin-2(1H)-one derivatives, closely related to 3-amino-1,4-dimethyl-1,2-dihydropyridin-2-one, involves the reaction of azlactones with enamines of ethyl acetoacetate. This method proceeds as follows:

- Azlactones (prepared by condensation of hippuric acid with aromatic aldehydes in the presence of polyphosphoric acid) are reacted with enamines of ethyl acetoacetate.

- The reaction is conducted by heating the mixture at 180°C for approximately 1.5 hours without a solvent.

- This yields ethyl 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylates, which are intermediates for further transformations.

The yields of these intermediates vary depending on the substituents on the aryl ring, with electron-accepting groups generally providing higher yields (up to 79%) compared to unsubstituted or methoxy-substituted derivatives (around 53-58%).

| Compound | Yield (%) (cis-Isomer) | Yield (%) (trans-Isomer) |

|---|---|---|

| 4a | 58 | – |

| 4b | 53 | – |

| 4c | 74 | – |

| 4d | 64 | 22 |

| 4e | 79 | 16 |

| 4f | 47 | 18 |

Table 1: Yields of tetrahydropyridine intermediates from azlactone and enamine reactions

Oxidation Attempts and Challenges

Attempts to oxidize these tetrahydropyridine intermediates to fully aromatic 3-aminopyridin-2(1H)-ones using common oxidants such as manganese dioxide, ferric chloride, DDQ, chloranil, sodium nitrite in acetic acid, potassium persulfate in acetonitrile, potassium permanganate, or palladium on carbon were largely unsuccessful. This indicates the sensitivity and complexity of the oxidation step in this synthetic route.

Dehydration and Cyclization to Oxazolo[5,4-b]pyridines

Heating the tetrahydropyridine intermediates with dehydrating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or acetic anhydride in the presence of sulfuric acid leads to the formation of oxazolo[5,4-b]pyridine derivatives via dehydration and oxidation by atmospheric oxygen.

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl3 | 110 | 1.5 | 40 |

| SOCl2 | 75 | 3 | 34 |

| Ac2O + H2SO4 | 140 | 17 | 10 |

| POCl3 | 25 | 24 | 0 |

| SOCl2 | 25 | 24 | 0 |

| Polyphosphoric Acid | 150 | 10 | 0 |

Table 2: Yields of oxazolo[5,4-b]pyridine derivatives from dehydration reactions

This step is crucial as the oxazolo[5,4-b]pyridines can be hydrolyzed under alkaline conditions to yield 3-aminopyridin-2(1H)-one derivatives, effectively completing the synthesis cycle.

Hydrolysis to 3-Aminopyridin-2(1H)-ones

Subsequent alkaline hydrolysis of the oxazolo[5,4-b]pyridine derivatives with aqueous ethanol sodium hydroxide solution at moderate temperatures (1.5 hours) results in ring opening and formation of the target 3-aminopyridin-2(1H)-one compounds with good yields (74-94%).

- The condensation of azlactones with enamines is a robust and straightforward method to access tetrahydropyridine intermediates.

- Electron-withdrawing substituents on the aryl ring improve yields in the condensation step.

- Direct oxidation of tetrahydropyridines to pyridinones is challenging; common oxidants fail to achieve this transformation efficiently.

- Dehydration with POCl3 or SOCl2 followed by air oxidation produces oxazolo[5,4-b]pyridines, which serve as valuable intermediates.

- Alkaline hydrolysis of these intermediates affords 3-aminopyridin-2(1H)-ones in high yields, completing the synthetic route.

The structures of intermediates and final products have been confirmed by:

- Infrared (IR) spectroscopy

- Proton and carbon nuclear magnetic resonance (1H and 13C NMR) spectroscopy

- X-ray crystallography for stereochemical and conformational analysis

- Elemental analysis for composition verification

A patent (US8772497B2) describes a method for producing 1,2-dihydropyridine-2-one derivatives by palladium- and copper-catalyzed cross-coupling reactions between pyridone derivatives and boronic acid derivatives. This method may be adapted for related compounds but is more complex and involves transition metal catalysis.

The preparation of this compound and related 3-aminopyridin-2(1H)-one derivatives is effectively achieved through a multi-step synthetic route involving:

- Condensation of azlactones with enamines to form tetrahydropyridines

- Dehydration and oxidation to oxazolo[5,4-b]pyridines

- Alkaline hydrolysis to yield the target amino-substituted pyridinones

This method offers a balance of accessibility, yield, and structural versatility, supported by comprehensive spectroscopic and crystallographic characterization.

Chemical Reactions Analysis

3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include ammonium acetate and benzene . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Drug Design and Synthesis

3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one serves as a scaffold for the development of new pharmaceuticals. Its structural properties allow it to interact with various biological targets, making it a valuable intermediate in the synthesis of drugs aimed at treating conditions such as hypertension and other cardiovascular diseases due to its ability to modulate calcium channels.

Mechanism of Action

This compound primarily acts as an agonist for the GPR142 receptor, which plays a crucial role in regulating cellular processes. By influencing calcium ion influx into cells, it affects muscle contraction and neurotransmitter release. Such interactions are vital in developing medications that require precise modulation of calcium-dependent signaling pathways.

Biochemical Research

Calcium Channel Interactions

The compound has been shown to inhibit calcium ion influx, which is significant for research into muscle physiology and neurotransmission. This inhibition can be crucial for understanding diseases linked to calcium dysregulation, such as cardiac arrhythmias and certain neurological disorders.

Synthesis of Related Compounds

this compound is utilized in synthesizing other chemical entities. For instance, it can be transformed into derivatives that exhibit enhanced biological activity or altered pharmacokinetic profiles.

Case Studies in Anticancer and Antibacterial Activity

Recent studies have highlighted the potential anticancer and antibacterial properties of compounds related to this compound. For example:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves interference with cellular signaling pathways essential for tumor growth and proliferation .

- Antibacterial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics or adjuvants to existing therapies .

Mechanism of Action

The mechanism of action of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one involves its role as a calcium channel blocker. It inhibits the influx of calcium ions into cells, which helps to relax blood vessels and reduce blood pressure. The molecular targets and pathways involved include calcium channels in the cardiovascular system.

Comparison with Similar Compounds

Research Implications

- Medicinal Chemistry: The 3-amino isomer’s electronic profile may favor interactions with biological targets, such as enzymes or receptors, compared to other positional isomers.

- Synthetic Utility: Boronic acid-containing analogs () are more suited for cross-coupling reactions, whereas amino-substituted derivatives serve as intermediates for further functionalization .

Biological Activity

3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is a biologically active compound known for its interactions with various biochemical pathways, particularly involving calcium channels and receptor modulation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound primarily functions as an agonist for the GPR142 receptor, which plays a critical role in various cellular processes. Its interaction with calcium channels is particularly noteworthy; it inhibits the influx of calcium ions into cells, thereby influencing muscle contraction and neurotransmitter release. This modulation of calcium-dependent signaling pathways is crucial for maintaining physiological functions in various tissues.

Biochemical Pathways

This compound participates in several biochemical pathways:

- Calcium Channel Interaction : By inhibiting calcium channels, it alters intracellular calcium levels, affecting muscle and neuronal activity.

- Gene Expression Modulation : The compound can influence transcription factors sensitive to calcium levels, leading to changes in gene expression and cellular metabolism.

Pharmacokinetics

As a pharmaceutical intermediate, this compound exhibits stability under specific conditions but may degrade over time. Its pharmacokinetic profile suggests that it could be effective in short-term applications or as part of a combination therapy.

Biological Activities

The biological activities of this compound extend beyond receptor interaction:

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .

Anticancer Potential

Some studies have explored the anticancer properties of dihydropyridine derivatives. While specific data on this compound is limited, related compounds demonstrate significant activity against various cancer cell lines .

Case Studies

Several studies highlight the biological activity of related compounds that may provide insights into the effects of this compound.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation or multi-step functionalization . For example:

- Cycloaddition approach : Use nitrosobenzene in a [4+2] cycloaddition with 2-substituted 1,2-dihydropyridines, followed by chemoselective reduction to yield the dihydropyridinone core .

- Multi-step synthesis : Start with acetonitrile derivatives as precursors, employing catalysts (e.g., Rh/Ir complexes) to facilitate condensation and cyclization. Purification via column chromatography or recrystallization ensures high purity .

Optimization involves adjusting solvent polarity, temperature, and catalyst loading. For industrial-scale production, continuous flow reactors improve efficiency .

Q. How can X-ray crystallography using SHELX software determine the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Collect intensity data using a diffractometer.

- Structure Solution : Use SHELXS/SHELXD for phase determination via direct methods or experimental phasing .

- Refinement : Refine atomic coordinates and thermal parameters with SHELXL, incorporating hydrogen atoms and validating geometry (e.g., bond lengths, angles) .

- Validation : Check for outliers using R-factors and electron density maps. Tools like PLATON or CCDC Mercury assist in visualizing packing interactions .

Q. What safety protocols should be followed when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection.

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.

- Storage : Store in airtight containers away from light and moisture.

- Waste Disposal : Follow institutional guidelines for organic amines and pyridine derivatives. Refer to safety data sheets for structurally similar compounds (e.g., 2-aminopyrimidine) for hazard guidance .

Q. Table 1: Analytical Techniques for Structural Characterization

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and tautomeric equilibria of the dihydropyridinone ring?

- Methodological Answer :

- Geometry Optimization : Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets to minimize energy .

- HOMO-LUMO Analysis : Calculate frontier orbitals to assess reactivity (e.g., nucleophilic/electrophilic sites) .

- Tautomerism Study : Compare energies of keto-enol tautomers using solvent-implicit models (e.g., PCM). NMR chemical shift predictions (e.g., via GIAO) validate tautomeric populations .

Q. What strategies resolve contradictions in spectroscopic data during derivative characterization?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and MS data to confirm functional groups.

- Dynamic NMR : Detect tautomerism or conformational changes via variable-temperature experiments.

- Computational Support : Match experimental H NMR shifts with DFT-predicted values to resolve ambiguities .

Q. How can [4+2] cycloaddition reactions diversify the dihydropyridinone core?

- Methodological Answer :

- Reagent Selection : Use nitroso compounds (e.g., nitrosobenzene) or dienophiles to form fused rings.

- Stereocontrol : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can yield enantiopure products .

- Post-Modification : Reduce cycloadducts with NaBH or LiAlH to stabilize the dihydropyridinone scaffold .

Q. What methodologies assess the antimicrobial potential of this compound?

- Methodological Answer :

- Assay Design : Perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Time-Kill Studies : Monitor bactericidal kinetics over 24 hours.

- Mechanistic Probes : Use fluorescence microscopy or flow cytometry to evaluate membrane disruption or intracellular target engagement .

Q. Table 2: Key Reactions for Functional Diversification

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Oxidation | KMnO, acidic conditions | Carboxylic acid derivatives | |

| Reduction | NaBH, MeOH | Amine-functionalized analogs | |

| Nucleophilic Substitution | Alkyl halides, base (KCO) | Alkylated derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.